molecular formula C10H20N2O2 B1370366 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine CAS No. 82516-57-2

1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine

Cat. No. B1370366
CAS RN: 82516-57-2
M. Wt: 200.28 g/mol
InChI Key: CUTBQYOJWOSAHD-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-1,3-dioxolane-4-methanol” is a chemical compound with the molecular formula C6H12O3 . It also has other names such as α,β-Isopropylideneglycerol, Glycerol acetonide, Glycerol dimethylketal, and Glycerolacetone . Another related compound is “(S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine” which is available from Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-1,3-dioxolane-4-methanol” is available in the NIST Chemistry WebBook . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethyl-1,3-dioxolane-4-methanamine” are as follows: It has a refractive index of 1.438 (lit.), a boiling point of 147-148 °C/14 mmHg (lit.), and a density of 1.012 g/mL at 25 °C (lit.) .

Scientific Research Applications

Pharmaceutical Analysis

1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine is studied in the context of pharmaceutical analysis. It has been involved in the development of a ketoconazole ion-selective electrode, contributing to the quantitative determination of ketoconazole in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).

Synthesis and Characterization

The compound has been part of research in synthesizing and characterizing organotin(IV) derivatives. These derivatives have displayed significant antibacterial, antifungal, and cytotoxic activities (Shaheen et al., 2018).

Polyamide Synthesis

Research includes synthesizing polyamides using compounds like 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine. These polyamides show potential in various molecular weight ranges and solubility in different solvents, indicating a wide range of applications (Hattori & Kinoshita, 1979).

Neuroprotective Approaches

The compound is investigated for its potential in neuroprotective approaches, particularly in the context of Alzheimer's disease. It has been studied for inhibiting acetylcholinesterase activity and offering protection against neurotoxicity (Lecanu et al., 2010).

Anticancer Research

There is significant research into its derivatives for anticancer applications. Certain piperazine substituents have shown efficacy in in vitro studies on various cancer cell lines (Turov, 2020).

Antimicrobial Studies

Research into 1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine derivatives includes exploring their antimicrobial properties. This has led to the discovery of compounds with significant antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

The safety information for “2,2-Dimethyl-1,3-dioxolane-4-methanamine” indicates that it is classified as Skin Corr. 1B under the GHS classification . The precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363, and P405 .

properties

IUPAC Name

1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2)13-8-9(14-10)7-12-5-3-11-4-6-12/h9,11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTBQYOJWOSAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627914
Record name 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl)-piperazine

CAS RN

82516-57-2
Record name 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82516-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.6 ml N-benzylpiperazine in dimethylformamide (30 ml) is treated slowly with sodium hydride (510 mg). To this suspension is added toluene-4-sulfonic acid 2,2-dimethyl-[1,3]dioxolan-4-ylmethyl ester (0.8 g) and the mixture stirred overnight. The reaction mixture is evaporated, the residue is trated with water and the product extracted with ethyl acetate. The organic extract is dried and evaporated. The crude product is purified by flash chromatography on silica gel using heptane/ethyl acetate 1:1 as eluent. The purified intermediate (0.9 g) is dissolved in methanol (30 ml) and hydrogenated over palladium on charcoal (0.3 g). The catalyst is filtered off and the filtrate is evaporated to yield 0.54 g of the title compound as a waxy solid.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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